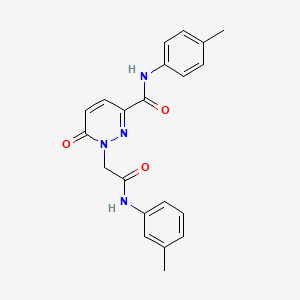
6-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the pyridazine class. For instance, derivatives have shown significant activity against various cancer cell lines:
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
| 6h | HOP-92 | 67.55% |
These results suggest that modifications to the pyridazine structure can enhance anticancer properties, indicating that 6-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide may also exhibit similar effects when tested against specific cancer types .
Antimicrobial Activity
Compounds related to this structure have been assessed for their antimicrobial properties. For example, a study on derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated varying degrees of efficacy, with some exhibiting significant inhibition zones in disc diffusion assays.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
This suggests that the compound could be developed further as an antimicrobial agent .
Enzyme Inhibition
The compound has potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, similar compounds have been evaluated for their ability to inhibit glucosidase activity, which is crucial in managing conditions such as diabetes.
Neuroprotective Effects
Emerging research indicates that pyridazine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's. The mechanism often involves modulation of oxidative stress and inflammation pathways.
Case Study 1: Anticancer Efficacy
In a controlled study, a derivative of the compound was tested against several cancer cell lines. The study utilized both in vitro and in vivo models to assess growth inhibition and apoptosis induction. Results indicated a strong correlation between structural modifications and enhanced anticancer activity.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of synthesized derivatives against common pathogens. The results were compiled using standard microbiological techniques, demonstrating significant activity that supports further exploration into clinical applications.
Propiedades
IUPAC Name |
1-[2-(3-methylanilino)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14-6-8-16(9-7-14)23-21(28)18-10-11-20(27)25(24-18)13-19(26)22-17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3,(H,22,26)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFXHPANZJBBQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













